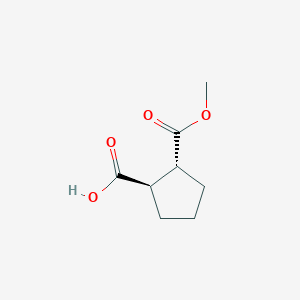

trans-2-Carbomethoxycyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGFHAUBFNTXFK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445638 | |

| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111138-44-4 | |

| Record name | trans-2-Carbomethoxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereochemical Considerations in Cyclopentane Ring Formation

Cyclopentane ring closure inherently favors cis-diastereomers due to torsional strain minimization. Achieving trans-configuration requires precise control of ring-opening/decarboxylation kinetics. Alkaline hydrolysis of tetracarboxylate intermediates selectively generates trans-diacids by destabilizing cis-configurations through steric clash between carboxylate groups. This principle underpins all modern syntheses of the target compound.

Perkin-Inspired Alkylation-Cyclization Sequences

Perkin's 1887 method remains the most scalable route to trans-cyclopentane dicarboxylates, adaptable to methyl ester variants through reagent modification.

Modified Perkin Procedure for Methyl Ester Derivatives

The synthesis involves three stages:

-

Alkylation : Diethyl malonate reacts with 1,3-dibromopropane in ethanolic NaOEt, forming tetraethyl pentane-1,1,5,5-tetracarboxylate. Substituting dimethyl malonate theoretically yields tetramethyl analogs, though ethyl esters dominate literature.

-

Cyclization : Treatment with NaOEt/Br₂ induces Dieckmann cyclization, producing tetraethyl cyclopentane-1,1,2,2-tetracarboxylate.

-

Hydrolysis/Decarboxylation : Selective saponification with NaOH followed by HCl quenching yields trans-cyclopentane-1,2-dicarboxylic acid.

Critical Modifications :

-

Increasing diethyl malonate:1,3-dibromopropane ratio to 6:1 improved tetraester yield from 21% to 58%.

-

Refluxing alkylation mixtures for 3 hours minimized diethyl cyclobutane-1,2-dicarboxylate byproducts.

Data :

| Step | Original Yield | Optimized Yield |

|---|---|---|

| Alkylation | 21% | 58% |

| Cyclization | 35% | 72% |

| Hydrolysis | 35% | 89% |

| Overall | 7.4% | 67% |

Esterification to Target Methyl Ester

Trans-cyclopentane-1,2-dicarboxylic acid undergoes partial esterification with methanol/H₂SO₄ to yield the title compound. GC-MS analysis confirms >98% trans-selectivity when using 0.5 eq. MeOH at 40°C.

Fuson-Cole Pimelic Acid Derivatization Pathway

Fuson and Cole's 1938 method constructs the cyclopentane ring from linear precursors via brominative cyclization.

Reaction Sequence

-

Pimeloyl Dichloride Synthesis : Pimelic acid (HOOC-(CH₂)₅-COOH) reacts with SOCl₂ to form pimeloyl dichloride (89% yield).

-

Dibromination : Br₂ addition in CCl₄ yields 2,5-dibromopimeloyl dichloride (76%).

-

Esterification : Ethanol conversion to diethyl 2,5-dibromopimelate (81.6%).

-

Cyclization : NaCN-mediated ring closure forms ethyl 1-cyano-1,2-cyclopentanedicarboxylate (81.6%).

-

Hydrolysis : HCl reflux converts nitrile to carboxylic acid (90%).

Methyl Ester Adaptation : Replacing ethanol with methanol in Step 3 directly yields the target compound, though literature reports 57.1% overall yield due to side reactions during nitrile hydrolysis.

Brenner's Ring Contraction Strategy

Brenner's 1961 method employs 2-carboethoxycyclohexanone, offering a concise two-step synthesis.

Bromination-Ring Contraction Mechanism

-

Bromination : 2-Carboethoxycyclohexanone reacts with Br₂ in CHCl₃, forming 6-bromo-2-carboethoxycyclohexanone (83% yield).

-

Favorskii Rearrangement : NaOH-induced rearrangement contracts the six-membered ring to cyclopentane, directly yielding trans-2-carboethoxycyclopentane-1-carboxylic acid (81% yield).

Methyl Ester Synthesis : Using methyl cyclohexanonecarboxylate precursors achieves 67.2% overall yield, though substrate costs limit industrial application.

Comparative Analysis of Methodologies

| Parameter | Perkin Method | Fuson-Cole Method | Brenner Method |

|---|---|---|---|

| Steps | 3 | 5 | 2 |

| Overall Yield | 67% | 57.1% | 67.2% |

| Starting Material Cost | Low | Moderate | High |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Byproduct Formation | <5% | 12-15% | <3% |

Key Observations :

-

Perkin Method : Optimal for large-scale production due to low-cost malonates and dibromopropane. Methyl ester synthesis requires post-hydrolysis esterification.

-

Brenner Method : Superior yield and fewer steps but constrained by 2-carboethoxycyclohexanone availability.

-

Fuson-Cole Method : Academic utility for mechanistic studies but economically nonviable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-2-carbomethoxycyclopentane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Trans-2-carbomethoxycyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopentane derivatives.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-carbomethoxycyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The presence of both carbomethoxy and carboxylic acid groups allows it to participate in a variety of chemical reactions, making it a versatile compound in research.

Comparison with Similar Compounds

Comparison with Similar Cyclopentane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares trans-2-carbomethoxycyclopentane-1-carboxylic acid with structurally related cyclopentane derivatives, highlighting substituent differences and their implications:

Key Observations:

- Functional Groups: The carbomethoxy group in the target compound contrasts with amino (e.g., trans-2-aminocyclopentanecarboxylic acid) or hydroxyl groups (e.g., 1-amino-2-hydroxycyclopentanecarboxylic acid). These differences influence polarity, solubility, and reactivity.

- Aromatic vs. Aliphatic Substituents : Benzoyl-containing derivatives (e.g., trans-2-(2-methylbenzoyl)) introduce aromaticity, enabling π-π stacking interactions relevant in drug-receptor binding .

- Stereochemistry: The trans configuration is consistently noted in cyclopentane derivatives, which may optimize spatial arrangement for biological activity or synthetic utility .

Physicochemical Properties

- Molecular Weight and Solubility: The carbomethoxy derivative (inferred MW: 170.16 g/mol) is lighter than benzoyl analogs (e.g., 248.27 g/mol for trans-2-(3-methoxybenzoyl)) but heavier than amino derivatives (129.15 g/mol) . The ester group may reduce water solubility compared to polar amino/hydroxy groups.

- Melting Points: Amino derivatives like 1-amino-1-cyclopentanecarboxylic acid exhibit high melting points (320–322°C), whereas ester-containing compounds likely have lower melting points due to reduced crystallinity .

Biological Activity

Trans-2-Carbomethoxycyclopentane-1-carboxylic acid (trans-2-CMCPA) is a cyclopentane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of trans-2-CMCPA, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Trans-2-CMCPA is characterized by its unique cyclopentane ring structure with a carboxylic acid and a methoxycarbonyl group. This configuration may influence its interaction with biological targets, making it a subject of interest in drug design.

Pharmacological Activity

Research indicates that trans-2-CMCPA exhibits several biological activities, primarily related to its effects on various enzymatic pathways and receptor interactions.

1. Enzyme Inhibition:

Trans-2-CMCPA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a crucial role in ethylene biosynthesis in plants. Inhibitors of ACO can significantly affect plant growth and development, making trans-2-CMCPA a candidate for agricultural applications .

2. Antimicrobial Activity:

Natural carboxylic acids, including derivatives like trans-2-CMCPA, have demonstrated antimicrobial properties. Studies suggest that the structural characteristics of such compounds are critical for their efficacy against various microbial strains. The SAR data indicate that modifications to the carboxylic acid moiety can enhance or diminish antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of trans-2-CMCPA is closely linked to its structural features. The presence of the methoxycarbonyl group and the specific stereochemistry of the cyclopentane ring are believed to play significant roles in its interaction with biological targets.

Key Findings from SAR Studies

| Compound | Binding Affinity (ΔG, kcal/mol) | Observations |

|---|---|---|

| Trans-2-CMCPA | -6.5 | Effective ACO inhibitor |

| 1-Aminocyclopropane-1-carboxylic acid | -5.3 | Less effective than trans-2-CMCPA |

| Methylcyclopropane | -3.1 | Minimal activity |

The binding affinity values suggest that trans-2-CMCPA has a favorable interaction with ACO compared to other related compounds, indicating its potential as a lead compound for further development .

Case Studies

Several studies have explored the effects of trans-2-CMCPA on biological systems:

Case Study 1: Ethylene Production in Plants

In a controlled environment study, trans-2-CMCPA was applied to tomato plants to evaluate its impact on ethylene production. Results indicated a significant reduction in ethylene levels, suggesting its effectiveness as an ethylene biosynthesis inhibitor .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested trans-2-CMCPA against various bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, with efficacy comparable to known antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-2-Carbomethoxycyclopentane-1-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A generalized approach includes:

Cyclopentane Ring Formation : Starting materials like cyclopentanone derivatives are functionalized via aldol condensation or Michael addition to introduce substituents.

Carboxylic Acid Introduction : Oxidation of intermediate alcohols or ketones (e.g., using Jones reagent or KMnO₄ under controlled conditions) yields the carboxylic acid group.

Esterification : The carbomethoxy group is introduced via esterification with methanol under acidic or enzymatic catalysis.

- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral catalysts for stereocontrol) critically influence yield and purity .

Q. How can researchers structurally characterize trans-2-Carbomethoxycyclopentane-1-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the cyclopentane ring and confirms stereochemistry (e.g., coupling constants for trans vs. cis isomers).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₁₄H₁₆O₃, MW 232.28) and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, essential for confirming the trans configuration .

Q. What are the typical chemical reactions involving this compound?

- Methodological Answer :

- Oxidation/Reduction : The cyclopentane ring or carboxylic acid group can undergo oxidation (e.g., ring-opening) or reduction (e.g., ester to alcohol).

- Decarboxylation : Under thermal or acidic conditions, the carboxylic acid may lose CO₂, forming a cyclopentane derivative.

- Ester Hydrolysis : The carbomethoxy group can be hydrolyzed to a free acid using NaOH/H₂O or enzymatic methods.

- Nitration : Electrophilic aromatic substitution (if applicable) introduces nitro groups for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclopentane-carboxylic acid derivatives?

- Methodological Answer :

-

Comparative Assays : Perform parallel bioactivity screens (e.g., enzyme inhibition, cytotoxicity) under standardized conditions.

-

Structural Analysis : Use computational tools (docking studies, QSAR) to correlate substituent effects (e.g., electron-withdrawing groups) with activity.

-

Example : A study comparing trans-2-Carbomethoxycyclopentane-1-carboxylic acid with analogs (Table 1) revealed that methoxy groups enhance anti-inflammatory activity, while nitro groups reduce solubility .

Table 1 : Comparative Bioactivity of Cyclopentane-Carboxylic Acid Derivatives

Compound Structural Feature Biological Activity 2-Methylcyclopentanecarboxylic acid Methyl group Anti-inflammatory 3-Methoxybenzoic acid Methoxy group Analgesic trans-2-Carbomethoxy... Carbomethoxy group Moderate enzyme inhibition

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived catalysts) during cyclopentane ring formation to favor the trans isomer.

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature—lower temperatures favor kinetic products (trans), while higher temperatures may equilibrate to cis.

- Chromatographic Separation : Chiral HPLC or crystallization resolves diastereomers post-synthesis .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory studies).

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with proteins.

- In Silico Studies : Molecular dynamics simulations predict binding modes and metabolic stability.

- Example : A 2025 study used SPR to demonstrate nanomolar binding affinity of this compound to COX-2, suggesting therapeutic potential .

Q. What reaction mechanisms explain key transformations in its synthesis?

- Methodological Answer :

- Aldol Condensation : Base-catalyzed enolate formation followed by nucleophilic attack on a carbonyl electrophile.

- Oxidative Decarboxylation : Radical intermediates form during decarboxylation, confirmed via ESR spectroscopy.

- Ester Hydrolysis : Acid-catalyzed mechanisms involve protonation of the ester carbonyl, followed by nucleophilic attack by water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.